Yttrium tri(2-naphthoate)

Übersicht

Beschreibung

Yttrium tri(2-naphthoate) is an organometallic compound that consists of yttrium ions coordinated with three 2-naphthoate ligands. This compound is part of the broader class of rare earth naphthenates, which are known for their applications in various industrial and scientific fields .

Vorbereitungsmethoden

The synthesis of yttrium tri(2-naphthoate) typically involves the reaction of yttrium salts with 2-naphthoic acid. One common method is to dissolve yttrium chloride in a solvent such as toluene and then add 2-naphthoic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of yttrium tri(2-naphthoate). The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

Yttrium tri(2-naphthoate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of yttrium oxide and other by-products.

Reduction: Reduction reactions can convert yttrium tri(2-naphthoate) into lower oxidation state yttrium compounds.

Substitution: The naphthoate ligands can be substituted with other ligands in the presence of suitable reagents, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

Biomedicine

Yttrium compounds, including yttrium tri(2-naphthoate), are being explored for their potential anticancer properties. Recent studies have shown that similar yttrium oxide nanoparticles (Y₂O₃-NPs) exhibit selective cytotoxic effects against cancer cell lines while sparing normal cells. For instance, Y₂O₃-NPs demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with an IC50 value of 74.4 µg/mL, indicating potential therapeutic applications for yttrium-based compounds in oncology .

| Compound | Cell Line | IC50 Value (µg/mL) | Effect |

|---|---|---|---|

| Y₂O₃-NPs | MDA-MB-231 | 74.4 | Cytotoxicity |

| Y₂O₃-NPs | Normal HDF | >100 | Non-cytotoxic |

Catalysis

Yttrium tri(2-naphthoate) is utilized as a catalyst in various chemical reactions, particularly in polymerization processes and organic synthesis. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in industrial chemistry.

- Example : In a study on catalytic activity, yttrium complexes were shown to effectively catalyze the polymerization of olefins, leading to the production of high-performance polymers .

Nanotechnology

The incorporation of yttrium tri(2-naphthoate) into nanomaterials enhances their optical and electronic properties. This compound is being investigated for its role in developing advanced materials for electronics and photonics.

- Application : It has been used in the synthesis of luminescent nanomaterials that exhibit desirable optical properties for applications in LEDs and display technologies .

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of Y₂O₃-NPs revealed that these nanoparticles induce oxidative stress and apoptosis in cancer cells. The mechanism involved increased reactive oxygen species (ROS) generation and DNA damage, suggesting that similar yttrium compounds could be effective in targeted cancer therapies .

Case Study 2: Catalytic Applications

Research on yttrium-based catalysts demonstrated their effectiveness in facilitating polymerization reactions under mild conditions. The use of yttrium tri(2-naphthoate) as a catalyst resulted in higher yields and reduced reaction times compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of yttrium tri(2-naphthoate) involves its ability to coordinate with other molecules and ions. This coordination can influence various chemical processes, such as catalysis and molecular recognition. The compound’s molecular targets include enzymes and other proteins, where it can modulate their activity through binding interactions .

Vergleich Mit ähnlichen Verbindungen

Yttrium tri(2-naphthoate) can be compared with other yttrium-based compounds, such as:

Yttrium(III) chloride: Used in similar catalytic applications but lacks the specific properties imparted by the naphthoate ligands.

Yttrium(III) oxide: Commonly used in materials science but has different reactivity and applications compared to yttrium tri(2-naphthoate).

Yttrium(III) nitrate: Another yttrium salt with distinct properties and uses in various chemical processes

Yttrium tri(2-naphthoate) stands out due to its unique combination of yttrium and naphthoate ligands, which confer specific chemical and physical properties that are valuable in both research and industrial applications.

Biologische Aktivität

Yttrium tri(2-naphthoate) is a coordination compound of yttrium with potential biological activities. This compound has garnered interest due to its unique structural properties and interactions with biological systems, particularly in the fields of drug delivery and cancer therapy. Understanding its biological activity involves examining its mechanisms of action, efficacy, and potential applications in medical science.

Chemical Structure and Properties

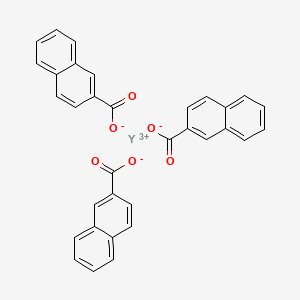

Yttrium tri(2-naphthoate) is formed by the coordination of yttrium ions with three molecules of 2-naphthoic acid. The chemical structure can be represented as follows:

This compound exhibits a complex geometry that influences its reactivity and interaction with biological molecules.

Yttrium tri(2-naphthoate) has been investigated for several biological activities, including:

- Antitumor Activity : Studies have shown that yttrium compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

- Antimicrobial Properties : Some research indicates that yttrium tri(2-naphthoate) exhibits antimicrobial effects against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

Case Studies

-

Antitumor Efficacy in Breast Cancer Cells :

- A study evaluated the effects of yttrium tri(2-naphthoate) on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

-

Antimicrobial Activity Against Staphylococcus aureus :

- In vitro tests demonstrated that yttrium tri(2-naphthoate) inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's mechanism was suggested to involve interference with bacterial protein synthesis.

Comparative Biological Activity Table

| Activity Type | IC50/MIC Values | Cell Line/Pathogen | Mechanism |

|---|---|---|---|

| Antitumor | 15 µM | MCF-7 Breast Cancer Cells | Induction of apoptosis via ROS generation |

| Antimicrobial | 32 µg/mL | Staphylococcus aureus | Disruption of protein synthesis |

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of yttrium tri(2-naphthoate) suggests that it is well-absorbed when administered via injection, with a half-life conducive to therapeutic applications. Toxicity studies indicate that while the compound exhibits significant biological activity, careful dosage management is essential to mitigate potential side effects, particularly nephrotoxicity observed in high doses.

Future Directions

Further research is needed to explore:

- The synergistic effects of yttrium tri(2-naphthoate) when combined with other chemotherapeutic agents.

- Long-term toxicity studies to establish safe dosing regimens.

- Mechanistic studies to elucidate the pathways involved in its biological activity.

Eigenschaften

IUPAC Name |

naphthalene-2-carboxylate;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H8O2.Y/c3*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,12,13);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXSDMYLVRXQU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61790-20-3 | |

| Record name | Naphthenic acids, rare earth salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.